molecular formula C10H20ClN B13912583 6-Butyl-2-azaspiro[3.3]heptane hydrochloride

6-Butyl-2-azaspiro[3.3]heptane hydrochloride

Cat. No.: B13912583
M. Wt: 189.72 g/mol
InChI Key: SDXVIPGLHJILDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-butyl-2-azaspiro[3.3]heptane;hydrochloride is a spirocyclic compound that has garnered attention in the fields of synthetic and medicinal chemistry. The unique structure of this compound, characterized by a spirocyclic scaffold, makes it a valuable building block for drug design and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-2-azaspiro[3.3]heptane;hydrochloride typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings . For example, the reaction of diisopropyl malonate with 2-phenyl-5,5-di(bromomethyl)-1,3-dioxane under controlled temperature conditions can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for 6-butyl-2-azaspiro[3.3]heptane;hydrochloride are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar approaches could be adapted for large-scale production.

Mechanism of Action

The mechanism of action of 6-butyl-2-azaspiro[3.3]heptane;hydrochloride involves its interaction with specific molecular targets. The spirocyclic scaffold allows the compound to fit into binding sites of enzymes and receptors, modulating their activity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

6-butyl-2-azaspiro[3.3]heptane;hydrochloride is unique due to its butyl group, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds . This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H20ClN

Molecular Weight

189.72 g/mol

IUPAC Name

6-butyl-2-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C10H19N.ClH/c1-2-3-4-9-5-10(6-9)7-11-8-10;/h9,11H,2-8H2,1H3;1H

InChI Key

SDXVIPGLHJILDS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC2(C1)CNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.